N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide
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Overview
Description
N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide is a compound that features a cyclopropane ring attached to a sulfonamide group, with a propyl chain linking to a 3-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the 3-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the propyl chain: The 3-methylisoxazole is then reacted with a propylating agent to introduce the propyl chain.
Formation of the cyclopropanesulfonamide: The final step involves the reaction of the propylated isoxazole with a cyclopropanesulfonyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide or isoxazole moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole or sulfonamide moieties.
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a drug precursor.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The isoxazole moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-methylisoxazol-3-yl)oxalamide
- 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
Uniqueness
N-(3-(3-methylisoxazol-5-yl)propyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring and the specific arrangement of functional groups. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-8-7-9(15-12-8)3-2-6-11-16(13,14)10-4-5-10/h7,10-11H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZYBUOKOBEHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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